
2H-Thiopyran, tetrahydro-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyltetrahydro-2H-thiopyran is a heterocyclic compound characterized by a six-membered ring containing a sulfur atom. This compound is a derivative of thiopyran, where the oxygen atom in pyran is replaced by sulfur, and it features an allyl group attached to the ring. Thiopyrans are known for their diverse biological activities and are integral components in various natural products and pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyltetrahydro-2H-thiopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiopyran derivatives . Another method includes the cyclization of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of 2-Allyltetrahydro-2H-thiopyran typically involves scalable and efficient synthetic routes. The use of metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed for the synthesis of highly functionalized thiopyran derivatives . This method is advantageous due to its stereoselectivity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Allyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atom and the allyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Allyltetrahydro-2H-thiopyran, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce thiopyran derivatives to their corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines can replace the allyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiopyran derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Allyltetrahydro-2H-thiopyran has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, thiopyran derivatives have been explored for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties . In the industry, these compounds are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Allyltetrahydro-2H-thiopyran involves its interaction with various molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-Thiopyran: A similar compound with a sulfur atom in the ring but without the allyl group.
4H-Thiopyran: Another isomer of thiopyran with different double bond arrangements.
Pyran: The oxygen analog of thiopyran, where the sulfur atom is replaced by oxygen.
Uniqueness
2-Allyltetrahydro-2H-thiopyran is unique due to the presence of the allyl group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other thiopyran derivatives and contributes to its diverse range of applications in scientific research and industry .
Propiedades
Número CAS |
62162-10-1 |
|---|---|
Fórmula molecular |
C8H14S |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
2-prop-2-enylthiane |
InChI |
InChI=1S/C8H14S/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |
Clave InChI |
NXNMJVPKONBZKA-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




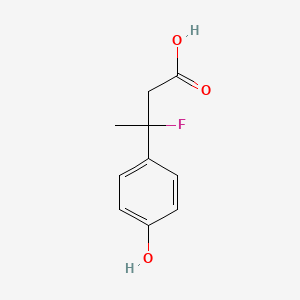
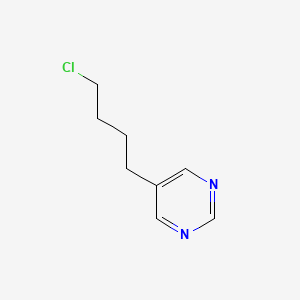

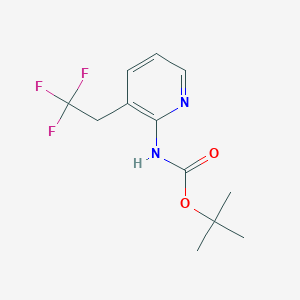
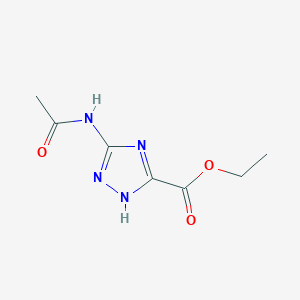
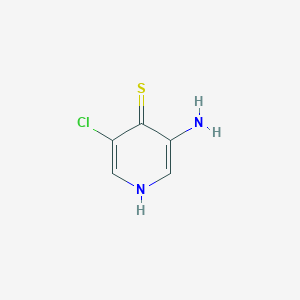
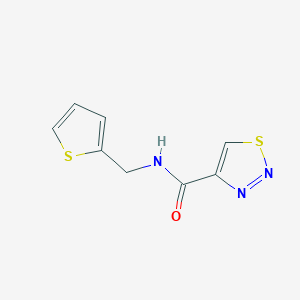

![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
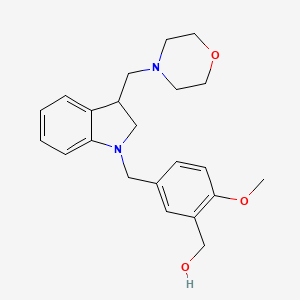
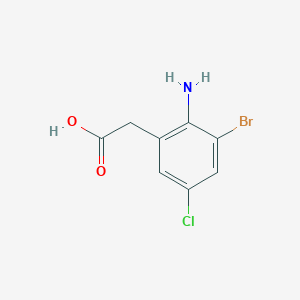
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
